4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom, a sec-butyl group, and a methoxymethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Attachment of the sec-butyl group: This can be done via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the methoxymethyl group: This step involves the reaction of the pyrazole derivative with methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction reactions: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation reactions: Formation of pyrazole N-oxides.
Reduction reactions: Formation of dihydropyrazoles or pyrazolines.
Scientific Research Applications
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-sec-butyl-3-methyl-1H-pyrazole
- 4-bromo-1-sec-butyl-3-ethyl-1H-pyrazole
- 4-bromo-1-sec-butyl-3-(hydroxymethyl)-1H-pyrazole
Uniqueness
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOWPVFZAKEINE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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